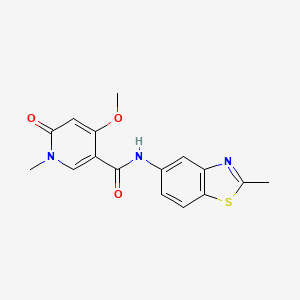

4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Descripción

This compound is a dihydropyridine-carboxamide derivative featuring a methoxy group at position 4, a methyl substituent at position 1 of the pyridine ring, and a 2-methylbenzothiazole moiety linked via an amide bond. Structurally analogous compounds, such as piperidine-carboxamide derivatives, have been synthesized for enzyme inhibition studies, as seen in .

Propiedades

IUPAC Name |

4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-9-17-12-6-10(4-5-14(12)23-9)18-16(21)11-8-19(2)15(20)7-13(11)22-3/h4-8H,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBHUHRQJQMRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN(C(=O)C=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The process may include:

Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid.

Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions.

Formation of the Pyridine Ring: The pyridine ring is formed through a series of condensation and cyclization reactions.

Final Functionalization:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale and efficiency. This could involve the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions are common for introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and various amines can be used for substitution reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may have applications in drug development, particularly in the treatment of diseases.

Industry: It can be used in the production of advanced materials and chemicals.

Mecanismo De Acción

This compound is unique in its structure and potential applications. Similar compounds include other benzothiazole derivatives and pyridine-based compounds. These compounds may share some similarities in their chemical properties and biological activities, but the specific structure of 4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide sets it apart.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares key structural and synthetic features of the target compound with the closest analog identified in the evidence:

Key Observations:

Structural Differences: The target compound’s dihydropyridine core contrasts with the piperidine ring in Compound 34. Dihydropyridines are often redox-active, whereas piperidines are conformationally rigid, affecting binding interactions .

Synthetic Feasibility: Compound 35 was synthesized with a moderate yield (56%) using a coupling reaction between a piperidine derivative and an aminopyridine . The target compound’s synthesis would likely require similar carboxamide-forming steps, though substituent steric effects (e.g., benzothiazole vs. benzodiazol) could impact efficiency.

Functional Implications :

- The 4-methoxy group in the target compound may act as a hydrogen-bond acceptor, analogous to the 6-methoxy group in Compound 35, which contributes to binding affinity in enzyme inhibition .

- The methyl group on the benzothiazole may reduce metabolic degradation compared to the bromo substituent in Compound 35, which could introduce reactivity or toxicity concerns .

Actividad Biológica

4-Methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 2097915-91-6) is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on existing research, including antiproliferative effects against cancer cell lines and antimicrobial properties.

The molecular formula of the compound is , with a molecular weight of 329.4 g/mol. Its structure includes a dihydropyridine core substituted with methoxy and benzothiazole moieties, which are known to influence biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various derivatives of dihydropyridine compounds, including the target compound.

Case Study: Anticancer Activity

A study evaluating the anticancer potential of related compounds reported that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance:

- Compounds with similar structures showed IC50 values ranging from 1.2 to 5.3 µM against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

The specific effects of 4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide have not been extensively documented in peer-reviewed literature; however, its structural analogs suggest a promising profile for further investigation.

Antimicrobial Activity

Another aspect of interest is the antimicrobial properties of compounds containing benzothiazole and dihydropyridine motifs. Research indicates that certain derivatives demonstrate selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table: Antimicrobial Activity Comparison

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. faecalis | 8 µM |

| Compound B | S. aureus | 16 µM |

| 4-Methoxy Compound | E. coli | Not specified |

The mechanism by which these compounds exert their biological effects is likely multifaceted:

- Inhibition of Cell Proliferation : Compounds may interfere with cellular signaling pathways critical for cancer cell growth.

- Antibacterial Mechanisms : The presence of specific functional groups may enhance membrane permeability or inhibit essential bacterial enzymes.

Q & A

Q. Advanced

- Software Refinement : Use WinGX () for data integration and ORTEP-3 () for thermal ellipsoid modeling .

- Validation : Compare experimental XRD bond lengths (e.g., C=O at 1.22 Å) with computational models (PubChem InChI in ) .

Designing SAR studies for bioactivity?

Q. Advanced

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, benzothiazole → thiadiazole). demonstrates pyrazole-thiazole derivatives with varied antimicrobial activity .

- In Vitro Assays : Test against kinases or receptors (e.g., COX-2 inhibition in ). Measure IC50 values to correlate structural changes with potency .

Key functional groups influencing bioactivity?

Q. Basic

- Methoxy Group : Enhances lipophilicity and electron donation ().

- Benzothiazole : Facilitates DNA intercalation (planar aromatic system, ).

- Dihydropyridine Core : Redox-active moiety for prodrug activation () .

Validating purity post-synthesis?

Q. Advanced

- TLC/HPLC : Use alumina plates (dichloromethane eluent, UV visualization, ) .

- Elemental Analysis : Ensure C/H/N ±0.3% of theoretical values (e.g., ) .

Computational prediction of metabolic stability?

Q. Advanced

- DFT Calculations : Assess electron density at methoxy groups prone to demethylation.

- MD Simulations : Model interactions with cytochrome P450 enzymes using SMILES strings () .

Recommended safety protocols?

Q. Basic

- PPE : Gloves, goggles, and lab coats (similar sulfonamide protocols in ) .

- Storage : Inert atmosphere (N2) to prevent oxidation.

Addressing NMR batch variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.